molecular formula C8H4BrFO3 B6606838 5-bromo-2-fluoro-4-formylbenzoic acid CAS No. 2384002-65-5

5-bromo-2-fluoro-4-formylbenzoic acid

Cat. No.: B6606838
CAS No.: 2384002-65-5
M. Wt: 247.02 g/mol
InChI Key: LRAAVWDRGIGGOB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H4BrFO3 . It is a derivative of benzoic acid, which is characterized by the presence of bromine, fluorine, and formyl functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, fluorine, formyl, and carboxylic acid groups . The average mass of the molecule is 219.008 Da, and the monoisotopic mass is 217.937866 Da .

Mechanism of Action

Target of Action

Similar compounds like 4-formylbenzoic acid are known to be important intermediates in the synthesis of terepthalic acid

Mode of Action

It’s known that formylbenzoic acids can participate in various chemical reactions, including esterification . The bromo and fluoro substituents on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

Formylbenzoic acids are known to be involved in the synthesis of various biaryl intermediates . The impact of this compound on biochemical pathways would depend on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-fluoro-4-formylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and stability . .

Properties

IUPAC Name

5-bromo-2-fluoro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAAVWDRGIGGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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